2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE
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Overview
Description
2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of phenothiazine derivatives. Phenothiazines are known for their diverse pharmacological activities, including antipsychotic, antiemetic, and antihistaminic properties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE typically involves the following steps:
Formation of Phenothiazine Core: The phenothiazine core can be synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chloro group at the 2-position.
Attachment of Ethanone Group: The ethanone group is introduced via a Friedel-Crafts acylation reaction.
Azepane Substitution: Finally, the azepane ring is attached through nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.
Reduction: Reduction reactions may target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in treating psychiatric disorders or as an antiemetic.
Industry: May be used in the development of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE likely involves interaction with various molecular targets, such as neurotransmitter receptors or enzymes. The phenothiazine core is known to interact with dopamine receptors, which may contribute to its antipsychotic effects. Additionally, the compound may inhibit certain enzymes, leading to its biological activities.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with antipsychotic properties.
Promethazine: A phenothiazine derivative used as an antihistamine and antiemetic.
Thioridazine: A phenothiazine derivative with antipsychotic and sedative properties.
Uniqueness
2-(AZEPAN-1-YL)-1-(2-CHLORO-10H-PHENOTHIAZIN-10-YL)ETHAN-1-ONE is unique due to the presence of the azepane ring, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. This structural difference could result in variations in receptor binding affinity, metabolic stability, and overall biological activity.
Properties
Molecular Formula |
C20H21ClN2OS |
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Molecular Weight |
372.9 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(2-chlorophenothiazin-10-yl)ethanone |
InChI |
InChI=1S/C20H21ClN2OS/c21-15-9-10-19-17(13-15)23(16-7-3-4-8-18(16)25-19)20(24)14-22-11-5-1-2-6-12-22/h3-4,7-10,13H,1-2,5-6,11-12,14H2 |
InChI Key |
HIIMHGSUGVDCIA-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Canonical SMILES |
C1CCCN(CC1)CC(=O)N2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |
Origin of Product |
United States |
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